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Introduction
Midafotel, also known as D-CPP-ene or SDZ EAA 494, is a potent, selective, and competitive

N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It acts by competing with the

endogenous agonist, glutamate, at its binding site on the GluN2 subunit of the NMDA receptor.

[2] This mechanism allows Midafotel to inhibit the influx of Ca²⁺ and Na⁺ ions through the

NMDA receptor channel, thereby reducing excitatory neurotransmission. Due to its high

potency and selectivity, Midafotel is a valuable pharmacological tool for investigating the role

of NMDA receptors in synaptic transmission, plasticity, and excitotoxicity in various in vitro

preparations.

These application notes provide a summary of Midafotel's electrophysiological effects, detailed

protocols for its use in whole-cell patch-clamp recordings from brain slices, and visualizations

to clarify its mechanism and experimental application.

Mechanism of Action: Competitive Antagonism
Midafotel exerts its inhibitory effect by binding to the glutamate recognition site on the NMDA

receptor. Unlike non-competitive antagonists that block the ion channel pore, Midafotel's
blockade can be surmounted by increasing the concentration of the agonist (glutamate). This

competitive interaction is a key feature of its pharmacological profile.
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Midafotel Mechanism of Action at a Glutamatergic Synapse
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Caption: Midafotel competitively blocks glutamate binding to the NMDA receptor.

Data Presentation: Electrophysiological Effects of
Midafotel
The following table summarizes the quantitative effects of Midafotel observed in in vitro

electrophysiology experiments.
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Preparation Assay Type
Parameter
Measured

Potency /
Effect

Reference

Rat Neocortical

Slices

Extracellular

Field Recording

Inhibition of

spontaneous

epileptiform

activity in Mg²⁺-

free medium.

ED₅₀ = 39 nM
[Lowe et al.,

1990][1]

Rat Neocortical

Slices

Extracellular

Field Recording

Antagonism of

NMDA-evoked

depolarizations.

pA₂ = 6.8
[Lowe et al.,

1990][1]

Rat Striatal

Slices

Neurotransmitter

Release Assay

Inhibition of

NMDA-evoked

[³H]ACh release.

IC₅₀ = 8 µM (for

the related

compound CPP)

[Lehmann et al.,

1987]

Note: Data for the structurally related parent compound CPP is included for context where

direct Midafotel (D-CPP-ene) data is limited.

Experimental Protocols
This section provides a detailed protocol for performing whole-cell patch-clamp recordings in

acute brain slices to characterize the inhibitory effects of Midafotel on NMDA receptor-

mediated synaptic currents.

Solutions and Reagents
a) Artificial Cerebrospinal Fluid (ACSF) for Slicing and Recording (1 Liter):

NaCl: 126 mM

KCl: 2.5 mM

NaH₂PO₄: 1.25 mM

NaHCO₃: 26 mM

MgSO₄: 1 mM
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CaCl₂: 2 mM

D-Glucose: 10 mM

Preparation: Dissolve all salts in ~900 mL of ultrapure water. Bubble continuously with 95%

O₂ / 5% CO₂ (carbogen) for at least 30 minutes. Adjust pH to 7.3-7.4 if necessary and bring

the final volume to 1 Liter. Maintain osmolarity between 300-310 mOsm.

b) NMDG Protective Cutting Solution (Optional, for enhanced slice health):

NMDG: 92 mM

KCl: 2.5 mM

NaH₂PO₄: 1.25 mM

NaHCO₃: 30 mM

HEPES: 20 mM

D-Glucose: 25 mM

Thiourea: 2 mM

Sodium Ascorbate: 5 mM

Sodium Pyruvate: 3 mM

MgSO₄: 10 mM

CaCl₂: 0.5 mM

Preparation: Prepare similarly to ACSF, adjusting pH to 7.3-7.4 with concentrated HCl. Use

ice-cold and continuously oxygenated.

c) Internal Solution for Voltage-Clamp Recording of EPSCs (10 mL):

Cesium Methanesulfonate (CsMeSO₃): 135 mM
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HEPES: 10 mM

EGTA: 10 mM

QX-314 Cl: 5 mM (to block voltage-gated Na⁺ channels)

Mg-ATP: 4 mM

Na-GTP: 0.3 mM

Lidocaine N-ethyl bromide: 5 mM

Preparation: Dissolve salts in ~8 mL of ultrapure water. Adjust pH to 7.25 with Cesium

Hydroxide (CsOH). Add ATP and GTP just before use. Bring to final volume and adjust

osmolarity to ~290 mOsm. Filter and store in aliquots at -20°C.

d) Stock Solution of Midafotel:

Prepare a 10 mM stock solution of Midafotel in sterile water or 0.1 M NaOH, depending on

solubility. Aliquot and store at -20°C. Dilute to the final desired concentration in ACSF on the

day of the experiment.

Acute Brain Slice Preparation
Anesthetize a young adult rodent (e.g., P21-P35 rat or mouse) according to approved

institutional animal care protocols.

Rapidly decapitate the animal and dissect the brain, submerging it immediately in ice-cold,

carbogenated slicing solution (either ACSF or NMDG solution).

Isolate the brain region of interest (e.g., hippocampus or cortex).

Mount the tissue block onto the stage of a vibrating microtome (vibratome).

Cut coronal or sagittal slices (300-400 µm thickness) in the ice-cold, oxygenated slicing

solution.
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Transfer slices to a recovery chamber containing ACSF continuously bubbled with 95% O₂ /

5% CO₂. Allow slices to recover at 32-34°C for 30 minutes, then maintain at room

temperature for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording
Transfer a single brain slice to the recording chamber on the microscope stage.

Continuously perfuse the slice with carbogenated ACSF at a rate of 1.5-2 mL/min.

To isolate NMDA receptor currents, supplement the ACSF with:

An AMPA receptor antagonist (e.g., 10 µM CNQX or NBQX).

A GABAₐ receptor antagonist (e.g., 50 µM Picrotoxin or 10 µM Bicuculline).

Note: To study voltage-dependent block, use ACSF with normal (1 mM) Mg²⁺. To maximize

current amplitude at negative potentials, a Mg²⁺-free ACSF can be used.

Using an upright microscope with DIC optics, identify a healthy pyramidal neuron in the

region of interest (e.g., CA1 of the hippocampus).

Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

Approach the selected neuron with the patch pipette while applying positive pressure.

Once the pipette touches the cell membrane, release the positive pressure and apply gentle

negative pressure to form a high-resistance (>1 GΩ) seal.

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell

configuration.

Switch the amplifier to voltage-clamp mode. Hold the neuron at a depolarized potential (e.g.,

+40 mV) to relieve the Mg²⁺ block of the NMDA receptor channel.

Place a bipolar stimulating electrode in the relevant afferent pathway (e.g., Schaffer

collaterals for CA1 neurons).
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Deliver brief electrical stimuli to evoke excitatory postsynaptic currents (EPSCs).

After obtaining a stable baseline of NMDA-mediated EPSCs for 5-10 minutes, perfuse the

ACSF containing the desired concentration of Midafotel.

Record the effect of Midafotel on the EPSC amplitude until a steady-state block is achieved.

To test for reversibility, wash out the drug by perfusing with normal ACSF.

Experimental Workflow Visualization
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Caption: Workflow for a whole-cell patch-clamp experiment using Midafotel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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